molecular formula C14H14N6OS2 B2471746 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide CAS No. 1226429-43-1

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide

Cat. No.: B2471746
CAS No.: 1226429-43-1
M. Wt: 346.43
InChI Key: NDFXPHHGUXOTCC-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide is a synthetic compound of significant interest in modern medicinal chemistry research, designed around the versatile 1,3,4-thiadiazole core. This heterocyclic scaffold is extensively investigated for its potential in antimicrobial applications, with studies indicating its effectiveness against various bacterial strains . Furthermore, the 1,3,4-thiadiazole structure is a recognized privileged pharmacophore in anticancer agent discovery, serving as a key building block in the development of molecules that target and inhibit tubulin polymerization, a well-validated mechanism for halting cell division . The integration of an additional aminothiazole ring system in this molecule is a strategic feature aimed at enhancing its bioactivity and selectivity. Aminothiazoles are commonly employed in drug design to improve binding affinity to biological targets and to modulate pharmacokinetic properties. Researchers are exploring this compound primarily within the context of hit-to-lead optimization campaigns, where its unique hybrid structure makes it a promising candidate for evaluating novel mechanisms of action against a range of therapeutic targets. This product is intended for non-clinical research applications and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6OS2/c1-8-3-4-15-11(5-8)17-13-16-10(7-22-13)6-12(21)18-14-20-19-9(2)23-14/h3-5,7H,6H2,1-2H3,(H,15,16,17)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFXPHHGUXOTCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NC(=CS2)CC(=O)NC3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiadiazole and thiazole rings. One common approach is to react 5-methyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride to form an intermediate, which is then further reacted with 4-methylpyridin-2-amine to introduce the pyridine moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. The process would involve careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and solvents.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a thiadiazole ring and a thiazole moiety. The synthesis typically involves multi-step reactions that can include the use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in acetonitrile to facilitate amide bond formation. The resulting compounds are often characterized using techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm their structures .

Anticancer Properties

Recent studies have highlighted the anticancer potential of various thiadiazole derivatives, including those related to N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide. For instance:

  • Cytotoxicity Evaluation : Compounds with similar structures have been tested against human cancer cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). While some derivatives exhibited promising cytotoxic effects, they did not surpass the efficacy of established chemotherapeutic agents like doxorubicin .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interfere with cellular processes such as DNA replication and repair mechanisms or to induce apoptosis in cancer cells .

Enzyme Inhibition

Another area of research focuses on the enzyme inhibitory activities of thiadiazole derivatives:

  • α-Glucosidase Inhibition : Some derivatives have shown significant inhibitory action against α-glucosidase, an enzyme involved in carbohydrate metabolism. This property suggests potential applications in managing diabetes by slowing down glucose absorption .

Case Studies

  • Synthesis and Evaluation of Thiadiazole Derivatives : A study synthesized a series of N-(5-methyl-1,3,4-thiadiazol-2-yl)-substituted derivatives and evaluated their anticancer activity through MTT assays. The results indicated varying degrees of cytotoxicity across different cell lines, emphasizing the structure–activity relationship that could guide further modifications for enhanced efficacy .
  • Inhibition Studies : Another research effort investigated the inhibitory effects on α-glucosidase using derivatives containing thiadiazole scaffolds. The most potent compound demonstrated an IC50 value significantly lower than that of acarbose, indicating its potential as a therapeutic agent for diabetes management .

Data Tables

To summarize the findings related to the biological activities and synthesis methods:

Compound Biological Activity Cell Line Tested IC50 Value (µM) Reference
Thiadiazole Derivative 1AnticancerSKNMC>10
Thiadiazole Derivative 2α-Glucosidase Inhibition-3.66
Thiadiazole Derivative 3AnticancerHT-29>10

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several 1,3,4-thiadiazole and thiazole derivatives reported in the literature. Key comparisons include:

Compound Name Thiadiazole Substituent Acetamide-Linked Group Key Structural Differences
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide (Target) 5-methyl 2-((4-methylpyridin-2-yl)amino)thiazol-4-yl Pyridine-amino-thiazole moiety
N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)acetamide (4g) 5-(4-chlorophenyl) 4-(4-fluorophenyl)piperazin-1-yl Chlorophenyl and fluorophenyl-piperazine groups
2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (3d) 5-mercapto 2-chlorophenyl Mercapto substituent and chlorophenyl group
N-(4-Fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide 5-methyl 4-fluorophenyl-sulfanyl Sulfanyl linkage vs. amino-thiazole

Key Observations :

  • Thiadiazole Substituents : Methyl groups (as in the target compound) confer moderate hydrophobicity, while chlorophenyl or mercapto groups (e.g., 4g, 3d) enhance electron-withdrawing effects or redox activity .
  • Linkage and Functional Groups: The target compound’s amino-thiazole-pyridine moiety may improve π-π stacking and hydrogen bonding compared to sulfanyl or piperazine-linked analogues (e.g., 4g, ).

Analysis :

  • Benzylthio-substituted derivatives (e.g., 5h) exhibit higher yields (88%) due to favorable reactivity in thioether formation .
  • Melting points correlate with molecular symmetry and intermolecular interactions; chlorophenyl derivatives (4g, 3d) show higher melting points (>200°C) due to rigid aromatic stacking .
Spectroscopic Characterization

IR and NMR Trends :

  • Amide NH Stretching : Observed at ~3147 cm⁻¹ in 3d , consistent with the target compound’s expected acetamide NH.
  • Aromatic Protons : The target’s pyridine and thiazole protons would resonate at δ 7.2–8.5 ppm (cf. δ 7.26–7.58 ppm for 2-chlorophenyl in 3d).
  • Methyl Groups : Thiadiazole-CH₃ (δ 2.4–2.6 ppm) and pyridine-CH₃ (δ 2.3–2.5 ppm) signals distinguish the target from analogues like 4g (piperazine CH at δ 3.1–3.5 ppm).

Insights :

  • Chlorophenyl and piperazine groups (4g) enhance anticancer activity via kinase inhibition, suggesting the target compound’s pyridine-amino group may mimic similar interactions .
  • Mercapto derivatives (3d) show anticonvulsant efficacy, highlighting the role of redox-active substituents .

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide is a compound that exhibits a range of biological activities, particularly in the fields of antimicrobial, anticancer, and neuroprotective research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the presence of a thiadiazole ring and a thiazole moiety, which are known for their significant biological activities. The molecular formula is C15H18N4S2C_{15}H_{18}N_{4}S_{2}, with a molecular weight of 318.46 g/mol.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains and fungi. The presence of the thiadiazole and thiazole rings enhances its interaction with microbial enzymes, disrupting their function.
  • Anticancer Activity : Research indicates that derivatives of thiadiazole can inhibit DNA and RNA synthesis in cancer cells without affecting protein synthesis. This selective targeting is crucial for developing anticancer therapies.
  • Neuroprotective Effects : Some studies suggest that the compound may have neuroprotective properties, potentially offering therapeutic benefits in neurological disorders.

Antimicrobial Activity

A study evaluated the antimicrobial properties of similar thiadiazole derivatives, revealing significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were lower than standard antibiotics such as streptomycin and fluconazole.

CompoundMIC (μg/mL)Target Organism
Compound A32.6E. coli
Compound B47.5S. aureus
Compound C25.0Pseudomonas aeruginosa

Anticancer Activity

The anticancer potential was assessed using human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). The following IC50 values were reported:

Cell LineIC50 (μM)Reference
HepG24.37 ± 0.7
A5498.03 ± 0.5

These results indicate potent anticancer activity compared to existing treatments.

Case Studies

  • Antiepileptic Activity : In vivo studies demonstrated that certain derivatives exhibited anticonvulsant properties superior to traditional medications like valproic acid, with therapeutic indices indicating favorable safety profiles.
    • Study Design : Mice were treated with varying doses of the compound, and seizure thresholds were measured.
    • Results : The compound showed an effective dose (ED50) of 126.8 mg/kg with a therapeutic index of 7.3, suggesting significant potential for treating epilepsy.
  • Neuroprotective Effects : A recent investigation into the neuroprotective effects indicated that compounds containing the thiadiazole moiety could mitigate oxidative stress in neuronal cells, providing a basis for further exploration in neurodegenerative diseases.

Q & A

Q. What synthetic strategies are optimal for preparing N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide?

Methodological Answer: The synthesis involves multi-step heterocyclic coupling. A general approach includes:

  • Thiazole Core Formation : React 2-amino-4-methylthiazole with bromoacetyl bromide in a basic medium to form the acetamide intermediate .
  • Oxadiazole Coupling : Use K₂CO₃ in acetone under reflux (6–8 hours) to couple the thiadiazole and pyridinyl-thiazole moieties, followed by recrystallization from ethanol for purification .
  • Monitoring : Track reaction progress via TLC and confirm purity via HPLC .

Q. Which spectroscopic techniques are critical for structural validation?

Methodological Answer:

  • ¹H/¹³C NMR : Identify proton environments (e.g., methyl groups on thiadiazole at δ 2.4–2.6 ppm, pyridinyl NH at δ 8.1–8.3 ppm) .
  • LCMS : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • FT-IR : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and thiadiazole C-S bonds (~680 cm⁻¹) .

Q. How can reaction yields be improved during thiazole-thiadiazole coupling?

Methodological Answer:

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Catalysis : Introduce phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .
  • Temperature Control : Maintain reflux at 80–90°C to minimize side reactions .

Advanced Research Questions

Q. How do substituent variations (e.g., methyl vs. chloro groups) impact biological activity?

Methodological Answer:

  • SAR Studies : Synthesize analogs with halogen or alkyl substituents and compare IC₅₀ values in enzyme assays (e.g., acetylcholinesterase inhibition) .
  • Docking Simulations : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinities to target proteins .
  • Data Analysis : Apply multivariate regression to correlate electronic effects (Hammett σ) with activity trends .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns)?

Methodological Answer:

  • Dynamic Effects : Analyze variable-temperature NMR to detect conformational exchange broadening .
  • COSY/NOESY : Assign overlapping signals via 2D NMR to clarify spatial proximity of protons .
  • X-ray Crystallography : Resolve ambiguities by determining crystal structures of key intermediates .

Q. How can computational tools predict regioselectivity in heterocyclic reactions?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical methods (DFT) to calculate activation barriers for competing pathways (e.g., thiadiazole vs. oxadiazole formation) .
  • Machine Learning : Train models on existing reaction datasets to predict optimal conditions (solvent, catalyst) for regioselectivity .
  • Validation : Cross-reference computed outcomes with experimental LCMS/MS data to refine predictive accuracy .

Q. What experimental designs mitigate byproduct formation during acetamide acylation?

Methodological Answer:

  • Protection/Deprotection : Temporarily shield reactive amines (e.g., Fmoc groups) to prevent over-acylation .
  • Flow Chemistry : Implement continuous flow reactors to control residence time and reduce side reactions .
  • In Situ Monitoring : Use inline IR or Raman spectroscopy to detect byproducts early and adjust conditions .

Data Analysis & Mechanistic Questions

Q. How to analyze discrepancies in biological assay results across analogs?

Methodological Answer:

  • Meta-Analysis : Pool data from multiple studies using random-effects models to account for variability .
  • Confounding Factors : Control for solvent effects (e.g., DMSO concentration) in cell-based assays .
  • Dose-Response Curves : Fit data to Hill equations to compare efficacy (EC₅₀) and cooperativity .

Q. What mechanistic insights explain the compound’s stability under acidic conditions?

Methodological Answer:

  • Degradation Studies : Perform accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation products .
  • pH-Rate Profiling : Measure hydrolysis rates at varying pH to pinpoint acid-sensitive bonds (e.g., amide vs. thioether) .
  • Computational Modeling : Calculate bond dissociation energies (BDEs) to predict lability .

Q. How to design a scalable purification protocol for multi-gram synthesis?

Methodological Answer:

  • Column Chromatography : Optimize mobile phases (e.g., hexane:EtOAc gradients) for baseline separation .
  • Crystallization Screens : Test solvent pairs (e.g., ethanol/water) to maximize yield and purity .
  • Membrane Filtration : Use nanofiltration to remove low-MW impurities while retaining the product .

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